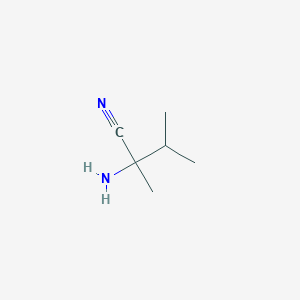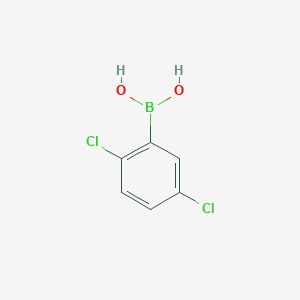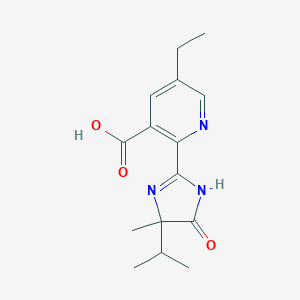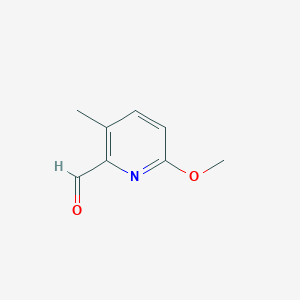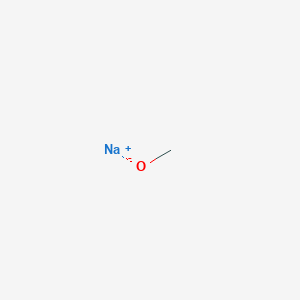
Sodium methoxide
概要
説明
Sodium methoxide is a sodium alkoxide and a widely used reagent in the industry and laboratory . It reacts with unactivated aryl bromides in the presence of a copper catalyst under various reaction conditions . It is also used as a base and a reagent in organic chemistry, useful in the synthesis of pharmaceuticals and agrochemicals .
Synthesis Analysis
Sodium methoxide is prepared by treating methanol with sodium . The reaction is exothermic and can lead to ignition. The resulting solution is colorless and often used as a source of sodium methoxide . Sodium methoxide is also used as a catalyst in one-pot glycidol synthesis via trans-esterification between glycerol and dimethyl carbonate .Molecular Structure Analysis
The molecular formula for Sodium methoxide is CH3NaO . The molecular weight is 54.02 g/mol .Chemical Reactions Analysis
Sodium methoxide is a strong base and a nucleophile, used in dehydrohalogenations and various condensations . It is also used for the production of methyl ethers . Sodium methoxide is a typical homogeneous basic catalyst that has been used for catalyzing the trans-esterification of glycerol with dimethyl carbonate for glycerol carbonate and glycidol synthesis .Physical And Chemical Properties Analysis
Sodium methoxide is a white solid with a melting point of 127 °C . It reacts with water and is soluble in ethanol and methanol . The density of a Sodium methoxide molecule is 0.945 g/mL at 25 °C .科学的研究の応用
Catalyst in Organic Chemistry
Sodium methoxide is widely used as a base and a reagent in organic chemistry . It plays a crucial role in various organic reactions due to its basic nature .
Synthesis of Pharmaceuticals
Sodium methoxide is instrumental in the synthesis of pharmaceuticals . It acts as a nucleophile, which is a species that donates an electron pair to an electrophile to form a chemical bond .
Synthesis of Agrochemicals
In the field of agrochemicals, sodium methoxide is used in the synthesis process . Agrochemicals include pesticides, fertilizers, and other chemical products used in agriculture .
Production of Methyl Ethers
Sodium methoxide is used in the production of methyl ethers . It acts as a nucleophile, reacting with a substrate to form a greater variety of products .
Initiator of Anionic Addition Polymerization
Sodium methoxide serves as an initiator of anionic addition polymerization with ethylene oxide, forming a polyether with high molecular weight . This process is crucial in the production of certain types of polymers .
Catalyst in Transesterification Reactions
Sodium methoxide is used as a catalyst in transesterification reactions . For example, it has been used in the one-pot glycidol synthesis via trans-esterification between glycerol and dimethyl carbonate . It has also been used in the transesterification of soybean waste cooking oil for biodiesel production .
Catalyst in Biodiesel Production
Sodium methoxide is used as a catalyst in the production of biodiesel from waste cooking oil . The catalyst was found to be highly effective, achieving a very high mass ratio of 250 g oil/g NaOMe when converting waste cooking oil to biodiesel .
作用機序
Target of Action
Sodium methoxide, with the formula CH3ONa, is a white solid formed by the deprotonation of methanol . It is a widely used reagent in industry and the laboratory, and it is also a dangerously caustic base . Its primary targets are organic compounds, particularly those containing halogens, esters, and triglycerides .
Mode of Action
Sodium methoxide acts as a base and a nucleophile in its interactions with its targets . As a base, it is employed in dehydrohalogenations and various condensations . As a nucleophile, it is used for the production of methyl ethers . In the presence of a palladium catalyst in DMF, it reacts with aryl halides to afford arenes .
Biochemical Pathways
Sodium methoxide is involved in several biochemical pathways. It is used as an initiator of anionic addition polymerization with ethylene oxide, forming a polyether with high molecular weight . It is also used in the transesterification of triglycerides with methanol in the production of biodiesel . This process involves four consecutive and reversible reactions, with diglycerides and monoglycerides as intermediates .
Pharmacokinetics
It is a solid at room temperature and reacts with water to produce methanol and sodium hydroxide . Therefore, its bioavailability would be influenced by these properties.
Result of Action
The result of sodium methoxide’s action depends on the specific reaction it is involved in. For example, in the production of biodiesel, it acts as a catalyst for the transesterification reaction, resulting in the formation of fatty acid methyl esters (FAMEs) and glycerol . In organic synthesis, it can lead to the formation of a wide variety of compounds, including pharmaceuticals and agrichemicals .
Action Environment
The action of sodium methoxide is influenced by environmental factors such as temperature, solvent, and the presence of water. The reaction of sodium with methanol to form sodium methoxide is exothermic and can lead to ignition . The structure and basicity of sodium methoxide in solution depend on the solvent . It is a significantly stronger base in DMSO where it is more fully ionized and free of hydrogen bonding . The solid hydrolyzes in water to give methanol and sodium hydroxide . Therefore, it should be stored under inert gas and in a dry and well-ventilated place .
Safety and Hazards
将来の方向性
The global market for Sodium methoxide is valued at approximately $500 million, with an expected CAGR of 6.7% through 2030 . A primary driver of this growth is the increasing demand for parenteral drugs due to the rising prevalence of chronic diseases such as diabetes and cancer . Furthermore, with the global population aging, the demand for Sodium methoxide is expected to surge, creating a lucrative opportunity for potential investors .
特性
IUPAC Name |
sodium;methanolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3O.Na/c1-2;/h1H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQDUMFSSJAZKTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3ONa, CH3NaO | |
| Record name | SODIUM METHYLATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0771 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | sodium methoxide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Sodium_methoxide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8027030 | |
| Record name | Methanol, sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8027030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
54.024 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Sodium methylate is a white amorphous powder. It reacts with water to form sodium hydroxide, a corrosive material, and methyl alcohol, a flammable liquid. The heat from this reaction may be sufficient to ignite surrounding combustible material or the sodium methylate itself if the water is present in only small amounts. It is used to process edible fats and oils, and to make other chemicals., White hygroscopic solid; [ICSC] White to yellowish solid; Commercial products are powders or solutions in methanol; [Reference #2] White powder; [Aldrich MSDS], WHITE HYGROSCOPIC POWDER. | |
| Record name | SODIUM METHYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4505 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Sodium methylate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1432 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | SODIUM METHYLATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0771 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Soluble in ethanol, methanol, Soluble in fats, esters, Insoluble in hydrocarbons and most common organic solvents, Solubility in water: reaction | |
| Record name | SODIUM METHOXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/755 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SODIUM METHYLATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0771 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
greater than 1 at 68 °F (USCG, 1999), Dec by water. Apparent density of solvent-free material is approximately 4.6 lb/gal, Density: 0.45 g/mL at 20 °C, apparent density (packing weight) 0.60 g/mL, 1.3 g/cm³ | |
| Record name | SODIUM METHYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4505 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | SODIUM METHOXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/755 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SODIUM METHYLATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0771 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Impurities |
In 97.5% sodium methylate powder: 0.5% sodium hydroxide; 0.3% sodium formate; 0.4% sodium carbonate; 0.5% free methanol. | |
| Record name | SODIUM METHOXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/755 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Sodium Methoxide | |
Color/Form |
Amorphous, free flowing powder, Tetragonal crystals | |
CAS RN |
124-41-4 | |
| Record name | SODIUM METHYLATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4505 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Sodium methoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124414 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanol, sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8027030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium methanolate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.273 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM METHOXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IG663U5EMC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | SODIUM METHOXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/755 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SODIUM METHYLATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0771 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
Melting point (decomposes) = 127 °C, Melting point: decomp. Soluble in cold water. Soluble in methanol. /Solvated form/, No melting point; decomposes at >50 °C | |
| Record name | Sodium methylate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1432 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | SODIUM METHOXIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/755 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SODIUM METHYLATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0771 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details











Synthesis routes and methods V
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary use of sodium methoxide in biodiesel production?
A1: Sodium methoxide is widely used as a catalyst in the transesterification of vegetable oils to produce biodiesel. This process involves reacting vegetable oils with methanol in the presence of sodium methoxide, yielding fatty acid methyl esters (biodiesel) and glycerol. [, , , , ]
Q2: How does the performance of sodium methoxide compare to sodium hydroxide in biodiesel production?
A3: While both sodium methoxide and sodium hydroxide are used as catalysts in biodiesel production, studies indicate that sodium methoxide generally results in better outcomes. Specifically, sodium methoxide achieves high conversion in a one-step reaction with optimal yield. Sodium hydroxide, on the other hand, tends to cause more saponification, complicating the purification process and negatively impacting the final biodiesel yield. [, ]
Q3: Are there applications of sodium methoxide in chemical synthesis beyond biodiesel production?
A4: Yes, sodium methoxide finds applications in various chemical syntheses. For instance, it plays a crucial role in producing diethyl carbonate and methyl ethyl carbonate. In this process, sodium methoxide dissolved in methanol acts as a catalyst, facilitating the reaction between methyl carbonate and ethanol to yield the desired mixed ester products. [, ]
Q4: How does sodium methoxide facilitate the synthesis of glycidol from glycerol?
A5: Sodium methoxide acts as an efficient catalyst in the one-pot synthesis of glycidol via transesterification between glycerol and dimethyl carbonate. This method demonstrates excellent glycerol conversion (99%) and a remarkable glycidol yield (75%) under optimized reaction conditions. []
Q5: What happens when sodium methoxide loaded onto clinker is used in biodiesel production?
A6: Research shows that sodium methoxide loaded onto precalcinated limestone (clinker) displays improved resistance to moisture and free fatty acids present in the feedstock, compared to methanol-activated clinker. This enhanced tolerance results in a higher biodiesel yield, showcasing the impact of the support material on catalyst performance. []
Q6: How does the presence of polyethylene glycol (PEG) affect sodium methoxide catalyst activity?
A7: Studies reveal that incorporating polyethylene glycol (PEG) significantly enhances the catalytic activity of partially deactivated sodium methoxide. The optimal ratio of PEG to the catalyst is crucial for maximizing raw material conversion efficiency and product output. Moreover, this PEG-containing catalytic system exhibits promising recyclability, maintaining its catalytic effect over multiple synthesis cycles. []
Q7: How can sodium methoxide be quantified in a reaction mixture?
A8: A novel spectrophotometric method has been developed for the determination of sodium methoxide in methanol solution, even in the presence of sodium hydroxide. This method utilizes the reaction between sodium methoxide and α-santonin to form a pink species, which can be quantified spectrophotometrically at 513 nm. []
Q8: How does sodium methoxide interact with its target molecules in different reactions?
A8: Sodium methoxide, being a strong base and a good nucleophile, interacts with its target molecules through a variety of mechanisms depending on the reaction conditions and the nature of the substrates.
- Nucleophilic Substitution: In biodiesel production, sodium methoxide acts as a nucleophile, attacking the carbonyl carbon of the triglyceride molecule, leading to transesterification. [, , ]
- Deprotonation: In reactions involving acidic protons, sodium methoxide can deprotonate the substrate, generating a nucleophilic species that can participate in further reactions. [, ]
- Ring-opening and Rearrangement: Sodium methoxide can promote ring-opening reactions in heterocyclic compounds like pyrrolidino[3,4-c]pyrrolidines, leading to the formation of rearranged pyrrolidino[3,4-b]pyrrolidines with potentially enhanced biological activity. []
Q9: What are the intermediate species formed during the sodium methoxide-catalyzed isomerization of dimethyl 1-oxo-cis-3a,7a-dihydroindene-3a,7a-dicarboxylates?
A10: The isomerization of dimethyl 1-oxo-cis-3a,7a-dihydroindene-3a,7a-dicarboxylates (A) to dimethyl 3-oxo-1,7-indandicarboxylates (F) catalyzed by sodium methoxide is proposed to proceed through a multistep mechanism. Key intermediates include cyclohexadienide anions (B), dimethyl 1-oxo-cis-3a,7a-dihydroindene-3a,4-dicarboxylates (C), and their corresponding enolates (D). These intermediates undergo a series of cyclization, enolization, and rearrangement steps to ultimately yield the final isomerized products (F). []
Q10: What factors can affect the stability of sodium methoxide?
A11: Sodium methoxide is highly hygroscopic and reacts violently with water. Therefore, its storage and handling require strict anhydrous conditions. [] Exposure to moisture can lead to degradation and a decrease in its effectiveness as a catalyst.
Q11: What are the potential hazards associated with sodium methoxide production and handling?
A12: Sodium methoxide production involves handling hazardous materials like sodium metal or sodium hydroxide, posing risks of fire and chemical burns. [, ] Stringent safety protocols and appropriate personal protective equipment are essential to mitigate these risks.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




